molecular formula C17H16ClN3O3S B2483964 4-(((4-Chlorophenyl)sulfonyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one CAS No. 301314-62-5

4-(((4-Chlorophenyl)sulfonyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one

Cat. No.: B2483964
CAS No.: 301314-62-5
M. Wt: 377.84
InChI Key: DLXVSVNBDFPTBO-UHFFFAOYSA-N
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Description

4-(((4-Chlorophenyl)sulfonyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one is a synthetic organic compound that belongs to the class of sulfonamides. It is characterized by the presence of a pyrazoline ring substituted with a chlorophenylsulfonyl group and a phenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((4-Chlorophenyl)sulfonyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one typically involves multi-step reactions. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 2,3-dimethyl-1-phenyl-3-pyrazolin-5-one in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(((4-Chlorophenyl)sulfonyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(((4-Chlorophenyl)sulfonyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or antimicrobial agent.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-(((4-Chlorophenyl)sulfonyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Chlorophenyl)sulfonyl)benzoic acid derivatives
  • 1,3-oxazol-5(4H)-ones
  • N-acyl-α-amino acids

Uniqueness

4-(((4-Chlorophenyl)sulfonyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one is unique due to its specific substitution pattern on the pyrazoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, specific enzyme inhibition, or unique reactivity in chemical transformations .

Properties

IUPAC Name

4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3S/c1-12-16(19-25(23,24)15-10-8-13(18)9-11-15)17(22)21(20(12)2)14-6-4-3-5-7-14/h3-11,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXVSVNBDFPTBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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